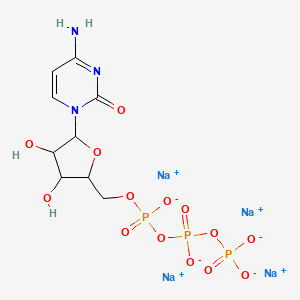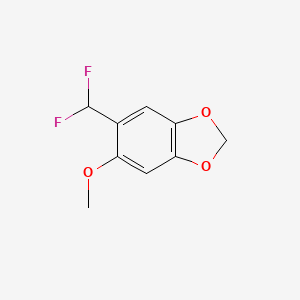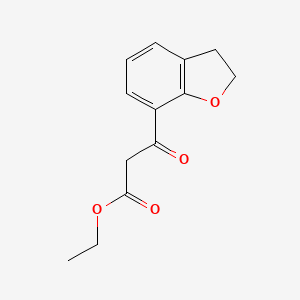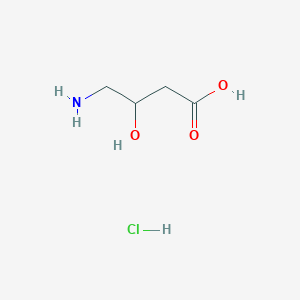
4-Amino-3-hydroxybutanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxybutanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of 4-amino-3-hydroxybutanoic acid, which is an endogenous ligand found in the central nervous system of mammals. This compound is known for its role in various biochemical processes and has been studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-hydroxybutanoic acid hydrochloride typically involves the reaction of 4-amino-3-hydroxybutanoic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed at room temperature, and the product is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Amino-3-hydroxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of this compound.
科学的研究の応用
4-Amino-3-hydroxybutanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in biochemical processes and its potential as a neurotransmitter or neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antispasmodic agent and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-amino-3-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence the release and uptake of certain neurotransmitters, leading to its observed effects.
類似化合物との比較
4-Amino-3-hydroxybutanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-hydroxybutanoic acid: The parent compound, which lacks the hydrochloride group.
Gamma-aminobutyric acid (GABA): A well-known neurotransmitter with similar structural features.
Beta-hydroxybutyric acid: Another compound with a hydroxyl group, but differing in its position and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a compound of interest in various fields of research.
特性
分子式 |
C4H10ClNO3 |
|---|---|
分子量 |
155.58 g/mol |
IUPAC名 |
4-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c5-2-3(6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
InChIキー |
IRKCMMXRSVXEPT-UHFFFAOYSA-N |
正規SMILES |
C(C(CN)O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


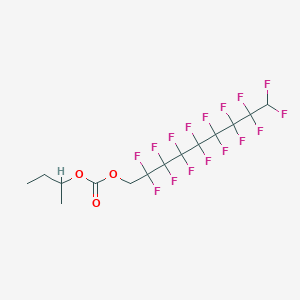


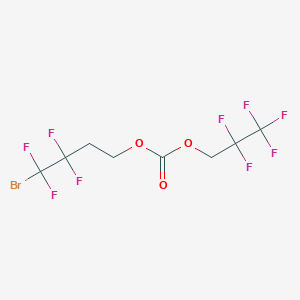
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
